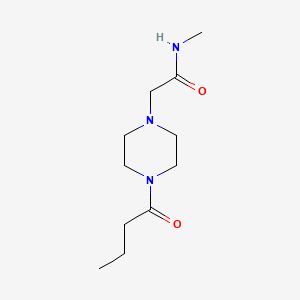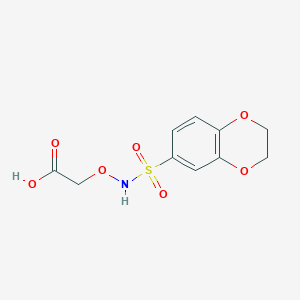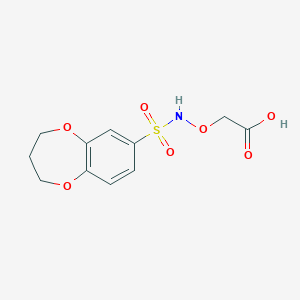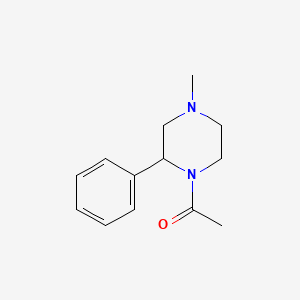
3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide is a synthetic compound that belongs to the indole class of compounds. It is a potent and selective inhibitor of a specific protein kinase, making it an important tool for scientific research.
Mechanism of Action
3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide selectively inhibits a specific protein kinase, known as cyclin-dependent kinase 7 (CDK7). CDK7 plays a critical role in the regulation of the cell cycle and transcriptional processes. By inhibiting CDK7, this compound can disrupt these processes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide are mainly due to its inhibition of CDK7. This can lead to a decrease in cell proliferation and an increase in apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, possibly due to its inhibition of CDK7-mediated transcriptional processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide in lab experiments is its selectivity for CDK7. This allows for more precise studies of the role of CDK7 in various biological processes. However, one limitation of this compound is its relatively low solubility, which can make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for the use of 3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide in scientific research. One possibility is the development of more potent and selective inhibitors of CDK7. Additionally, this compound could be used to study the role of CDK7 in various diseases, such as cancer and inflammation. Finally, further research could be done to better understand the mechanisms of action of this compound and its potential applications in drug discovery.
Synthesis Methods
The synthesis of 3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide involves several steps, including the reaction of 2-chloro-1-methylindole with 2,4,4-trimethylpentan-2-amine, followed by the reaction with chloroacetyl chloride and then with ammonium hydroxide. The final product is obtained after purification and isolation.
Scientific Research Applications
3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide is a valuable tool for scientific research, particularly in the field of protein kinase inhibition. It has been used to study the role of specific protein kinases in various biological processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c1-17(2,3)11-18(4,5)20-16(22)15-14(19)12-9-7-8-10-13(12)21(15)6/h7-10H,11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPHAZCZSMOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2N1C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)

![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)


![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
